2-Methylheptan-4-amine
Description
Contextualization of Branched Aliphatic Amines in Synthetic Chemistry
Branched aliphatic amines are a cornerstone of synthetic chemistry due to their prevalence in biologically active molecules and their utility as versatile chemical intermediates. These compounds are integral structural motifs in a vast number of pharmaceuticals, agrochemicals, and fine chemicals. sigmaaldrich.com The branching in the carbon skeleton can significantly influence the molecule's physical and biological properties, including its potency, selectivity, and metabolic stability when used in drug discovery.
Chiral amines, a sub-class to which 2-methylheptan-4-amine belongs, are particularly important. They serve as resolving agents for racemic mixtures, chiral auxiliaries to guide stereoselective transformations, and as fundamental building blocks for the synthesis of enantiomerically pure products. tdx.cat Approximately 40% of chiral drugs on the market feature a chiral amine as a core structural element. The precise three-dimensional arrangement of atoms in these molecules is often crucial for their biological function, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.
The development of synthetic methods to access structurally diverse and complex amines is an active area of research. Modern organic synthesis has seen the advent of powerful techniques, such as catalyst-controlled hydroalkylation and dual-catalyzed amination of alkenes, to create α- and β-branched amines with high levels of control and efficiency. sigmaaldrich.comtdx.cat These methods are critical for building molecular complexity and accessing novel chemical space for various applications.
Historical Trajectory and Evolution of Research on this compound
Specific research dedicated exclusively to this compound is limited in the scientific literature. Its entry into major chemical databases like PubChem is relatively recent, with a creation date of February 9, 2007, suggesting it has not been a compound of major historical focus. nih.gov It is primarily available commercially as a research chemical, likely as part of larger chemical libraries used in screening and discovery efforts. bldpharm.comsigmaaldrich.com
The historical context for this compound is better understood by examining the broader class of simple branched aliphatic amines. Interest in similar molecules, such as methylhexanamine (4-methylhexan-2-amine), grew in the early to mid-20th century, particularly within the pharmaceutical industry for their application as nasal decongestants. This historical interest in the physiological effects of aliphatic amines spurred the synthesis and investigation of a wide array of related structures.
The evolution of research for this class of compounds has shifted from simple discovery to the development of sophisticated synthetic methods. Early syntheses often resulted in racemic mixtures, but the increasing importance of stereochemistry in pharmaceuticals has driven the development of asymmetric synthesis routes. Modern research focuses on creating specific stereoisomers of chiral amines through techniques like biocatalysis with engineered transaminases or transition-metal-catalyzed asymmetric reactions. While this compound itself does not have a detailed research history, the evolution of synthetic strategies for analogous chiral amines provides the framework for its contemporary scientific context.
Fundamental Significance and Identified Research Challenges for this compound
The fundamental significance of this compound lies in its potential as a chiral building block for organic synthesis. Its structure contains two stereocenters, meaning it can exist as four possible stereoisomers. As a primary amine, it can undergo a wide range of chemical transformations, including alkylation, acylation, and participation in C-N bond-forming reactions, making it a useful synthon for constructing more complex molecules. eopcw.com Its branched, aliphatic nature could be leveraged in medicinal chemistry to explore structure-activity relationships of new therapeutic agents.
The primary research challenge associated with this compound is its stereoselective synthesis. The development of methods to selectively produce a single one of its four stereoisomers is a significant and non-trivial synthetic problem. Key challenges include:
Diastereoselective and Enantioselective Control: A synthesis must control the configuration of both the C2 and C4 stereocenters. This often requires multi-step sequences or highly sophisticated catalytic systems.
Reductive Amination: A common route to such amines is the reductive amination of a corresponding ketone (2-methylheptan-4-one). chemspider.com Achieving high stereoselectivity in this transformation, especially for a sterically hindered ketone and amine, can be difficult and may require specialized chiral catalysts or reagents.
Purification of Stereoisomers: If a stereoselective synthesis is not employed, the separation of the resulting mixture of stereoisomers can be challenging and costly, often requiring chiral chromatography.
Overcoming these challenges is a key focus in the broader field of amine synthesis. The development of a robust and stereocontrolled synthesis for this compound would be a valuable addition to the synthetic chemist's toolbox, enabling its use in the creation of novel and potentially valuable molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2-methylheptan-4-amine |
InChI |
InChI=1S/C8H19N/c1-4-5-8(9)6-7(2)3/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
KYRWRIRWJFXZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylheptan 4 Amine
Direct Amination Strategies
Direct amination strategies involve the introduction of the amine functional group in a single key transformation, typically starting from a carbonyl compound or an alkyl halide precursor. These methods are often favored for their atom economy and straightforward execution.
Reductive amination is a highly versatile and widely used method for forming amines from ketones or aldehydes. masterorganicchemistry.com This process involves two key stages: the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. organicchemistrytutor.com For the synthesis of a primary amine like 2-methylheptan-4-amine, ammonia (B1221849) or an ammonia surrogate is used.
A common and effective protocol starts with the ketone precursor, 2-methylheptan-4-one. google.comgoogle.com This ketone is reacted with an ammonia source, such as ammonium (B1175870) acetate (B1210297), to form the corresponding iminium ion in situ. A selective reducing agent, which does not readily reduce the initial ketone but efficiently reduces the iminium intermediate, is crucial for a successful one-pot reaction. organicchemistrytutor.com Sodium cyanoborohydride (NaBH₃CN) is a frequently used reagent for this purpose due to its mild nature and selectivity for the protonated imine over the carbonyl group. masterorganicchemistry.comorganicchemistrytutor.com The reaction is typically carried out in a protic solvent like methanol (B129727) at room temperature. google.comgoogle.com
The general reaction scheme is as follows: 2-Methylheptan-4-one + NH₃ ⇌ [Iminium Intermediate] + H₂O [Iminium Intermediate] + [Reducing Agent] → this compound
A specific procedure involves dissolving 2-methylheptan-4-one in methanol, followed by the addition of a large excess of ammonium acetate and a stoichiometric amount of sodium cyanoborohydride. google.comgoogle.com The mixture is stirred for an extended period, typically 24 hours, to ensure complete conversion. google.comgoogle.com
Table 1: Reductive Amination Protocol for this compound
| Reactant | Reagent | Solvent | Conditions | Reference |
|---|
Other reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd/C) can also be employed for reductive aminations. masterorganicchemistry.comlibretexts.org The choice of reagent often depends on the scale of the reaction and the presence of other functional groups in the molecule. organicchemistrytutor.com
An alternative direct approach to this compound involves the nucleophilic substitution (Sₙ2) reaction of an appropriate alkyl halide or pseudo-halide. The synthesis would begin with a precursor such as 4-bromo-2-methylheptane or 4-tosyloxy-2-methylheptane. The amine functionality is introduced by reaction with a nitrogen nucleophile.
A common method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to avoid the common problem of over-alkylation seen with direct use of ammonia. libretexts.org The process involves the alkylation of potassium phthalimide with the alkyl halide precursor. The resulting N-alkylated phthalimide is then hydrolyzed, typically under basic conditions, to release the desired primary amine. libretexts.org
Another route is the reaction of the alkyl halide with sodium azide (B81097) to form an alkyl azide. This intermediate is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org This two-step sequence is generally efficient and provides a clean route to primary amines.
Indirect and Multi-Step Synthesis Pathways
Indirect pathways are essential when specific stereochemical outcomes are required or when direct methods are not feasible. These routes involve the construction of the carbon framework followed by the strategic introduction and manipulation of functional groups to yield the final amine.
Multi-step syntheses allow for the careful assembly of the 2-methylheptan backbone from simpler, more readily available starting materials. savemyexams.com For instance, an aldol (B89426) condensation reaction could be employed to construct the carbon skeleton. smolecule.com The reaction between a ketone like 2-pentanone and an aldehyde such as propanal could, after dehydration, yield an unsaturated ketone. Subsequent reduction of the carbon-carbon double bond would lead to the saturated ketone, 2-methylheptan-4-one. Once the carbon skeleton is in place, the amine can be introduced using methods described previously, such as reductive amination.
Alternatively, organometallic reagents could be used. For example, a Grignard reagent derived from 1-bromopropane (B46711) could be added to 4-methyl-2-pentanone. This would form the tertiary alcohol, 2,4-dimethyl-4-heptanol. Subsequent functional group interconversions would be required to move the hydroxyl group to the desired position and convert it to an amine, making this a more complex but viable pathway.
The structure of this compound contains two stereocenters (at C2 and C4), meaning it can exist as four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The synthesis of a single, specific stereoisomer requires advanced stereoselective methods. uit.no
A powerful strategy for achieving high stereoselectivity is through biocatalysis. mdpi.com While direct enzymatic amination of 2-methylheptan-4-one is an area of active research, a well-established approach involves the stereoselective synthesis of a chiral alcohol precursor, which can then be converted to the amine. A one-pot, multi-enzymatic synthesis has been demonstrated for the four stereoisomers of the related compound 4-methylheptan-3-ol. mdpi.comresearchgate.net This strategy uses two sequential enzymatic reductions starting from an unsaturated ketone, 4-methylhept-4-en-3-one. mdpi.com
First Stereocenter (C4): An ene-reductase (ER) is used for the stereoselective reduction of the C=C double bond, establishing the chirality at the C4 position. Different ERs can produce either the (R)- or (S)-configured ketone. mdpi.com
Second Stereocenter (C3, analogous to C4 in the target amine): An alcohol dehydrogenase (ADH) is then used to reduce the carbonyl group, creating the hydroxyl stereocenter with high selectivity. Both (R)-selective and (S)-selective ADHs are available. mdpi.com
By selecting the appropriate combination of an ene-reductase and an alcohol dehydrogenase, all four stereoisomers of the precursor alcohol can be synthesized with high enantiomeric and diastereomeric excess. mdpi.comresearchgate.net The resulting chiral alcohol can then be converted to the corresponding chiral amine via standard chemical transformations, such as conversion to a leaving group followed by nucleophilic substitution with an amine source.
Table 2: Multi-Enzyme System for Stereoselective Synthesis of 4-Methylheptan-3-ol Precursors
| Enzyme 1 (C=C Reduction) | Intermediate Ketone Stereochem | Enzyme 2 (C=O Reduction) | Final Alcohol Stereoisomer | Reference |
|---|---|---|---|---|
| OYE1-W116V (ER) | (S)-4-methylheptan-3-one | ADH440 | (3S, 4S) | mdpi.com |
| OYE1-W116V (ER) | (S)-4-methylheptan-3-one | ADH270 | (3R, 4S) | mdpi.com |
| OYE2.6 (ER) | (R)-4-methylheptan-3-one | ADH440 | (3S, 4R) | mdpi.com |
Chemical methods for stereoselective synthesis often involve asymmetric reduction of a ketone using chiral catalysts, such as ruthenium-BINAP complexes, to produce a specific enantiomer of the corresponding alcohol precursor.
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing "green" processes that are more efficient, produce less waste, and use less hazardous substances. rsc.orgresearchgate.net The synthesis of amines is a key area where these principles are being applied. ucl.ac.uk
Catalytic methods are at the forefront of green chemistry. rsc.org Transition-metal catalyzed hydroamination, the direct addition of an N-H bond across a C=C double bond, represents a highly atom-economical route to amines. acs.org Catalysts based on rhodium, iridium, and other metals have been developed for this transformation, though their application to specific, unactivated aliphatic alkenes to form compounds like this compound remains a challenge. acs.org
More directly applicable are catalytic reductive amination procedures. Instead of stoichiometric hydride reagents like NaBH₃CN, these methods use molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. organic-chemistry.org This approach generates only water as a byproduct, making it significantly greener. Amorphous cobalt particles have been shown to catalyze reductive amination with H₂ and aqueous ammonia under relatively mild conditions. organic-chemistry.org Similarly, iridium complexes can catalyze the direct reductive amination of ketones using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org
Biocatalysis, as discussed in the stereoselective synthesis section, is a cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, are highly selective, and are derived from renewable resources. The use of ene-reductases and alcohol dehydrogenases provides a sustainable pathway to chiral precursors of this compound. mdpi.comresearchgate.net
Table 3: Comparison of Synthetic Approaches from a Green Chemistry Perspective
| Method | Key Features | Green Advantages | Green Disadvantages |
|---|---|---|---|
| Stoichiometric Reductive Amination | Uses NaBH₃CN or NaBH(OAc)₃ | Reliable and well-established | Generates stoichiometric borate (B1201080) and cyanide waste |
| Catalytic Reductive Amination | Uses H₂ and a metal catalyst (e.g., Co, Ir, Ru) | High atom economy, water is the only byproduct | May require high pressures or temperatures, catalyst cost/toxicity |
| Gabriel Synthesis | Uses phthalimide, followed by hydrolysis | Avoids over-alkylation | Generates stoichiometric phthalate (B1215562) waste |
The continued development of catalytic and biocatalytic systems is crucial for advancing the synthesis of this compound and related compounds in a more sustainable and efficient manner.
Transition Metal-Catalyzed Routes to this compound
The synthesis of aliphatic amines has been significantly advanced by the development of transition-metal catalyzed reactions. acs.org These methods provide powerful alternatives to classical approaches like Hoffman alkylation or standard reductive amination, often with improved selectivity and functional group tolerance. acs.org For a target molecule like this compound, key strategies include catalytic reductive amination and hydroamination.
Reductive Amination: This is one of the most versatile and atom-economical methods for amine synthesis. acs.org The reaction involves the coupling of a carbonyl compound, in this case, 2-methylheptan-4-one, with an ammonia source, followed by reduction of the resulting imine intermediate. While traditional methods use stoichiometric reducing agents, modern protocols employ catalytic hydrogenation. Transition metal complexes based on iridium, rhodium, and palladium are effective for this transformation. For instance, Cp*Ir-complexes have been noted for their utility in the N-alkylation of amines with alcohols, which proceeds via a related ketone intermediate and demonstrates high atom economy. acs.org The direct reductive amination of 2-methylheptan-4-one with ammonia under catalytic hydrogenation conditions would be a direct and efficient route to the target primary amine.
Hydroamination: The direct addition of an N-H bond across a carbon-carbon double bond (hydroamination) is an ideal, 100% atom-economical strategy for amine synthesis. acs.org The synthesis of this compound could be envisioned via the hydroamination of an alkene such as 2-methylhept-3-ene (B14007788) or 2-methylhept-4-ene. Rhodium and iridium catalysts are particularly prominent in this area. For example, rhodium complexes with MOP-type ligands have been successfully used in asymmetric intramolecular hydroaminations, showcasing the potential for enantioselective control. acs.org While intermolecular hydroamination of unactivated alkenes with ammonia remains a significant challenge, progress in catalyst design continues to expand the scope of this powerful reaction.
The table below summarizes representative transition metal-catalyzed reactions applicable to the synthesis of aliphatic amines.
| Reaction Type | Catalyst System (Example) | Substrates | Key Features |
| Reductive Amination | [Rh(cod)Cl]₂ / Ligand | Ketones, Ammonia/Amines | High atom economy; can be made asymmetric with chiral ligands. |
| Hydroamination | [Rh(cod)₂]BF₄ / Cy-MOP | Alkenes, Amines | 100% atom economical; challenges remain for simple alkenes and ammonia. acs.org |
| C-H Amination | Rh₂(esp)₂ | Alkanes, Carbamates | Allows for direct functionalization of C-H bonds; offers high resilience and activity. acs.org |
| Aminoarylation | Pd(OAc)₂ | Alkenes, Aryl Halides, Amines | Forms C-C and C-N bonds in one step to build complex structures. acs.org |
Biocatalytic and Enzymatic Syntheses of this compound and its Analogs
Biocatalysis offers a highly selective and sustainable route to chiral amines, operating under mild aqueous conditions. scispace.com For the synthesis of this compound, ω-transaminases (ω-TAs) are the most relevant class of enzymes. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com
The synthesis of chiral this compound would start from the prochiral ketone, 2-methylheptan-4-one. The ω-TA facilitates the asymmetric reductive amination of the ketone to produce the target amine in high enantiomeric purity. The reaction mechanism is a two-step "ping-pong bi-bi" process:
The amino group from a donor (e.g., L-alanine or isopropylamine) is transferred to the PLP cofactor, releasing a ketone byproduct (pyruvate or acetone (B3395972), respectively) and forming the pyridoxamine-5'-phosphate (PMP) intermediate. nih.gov
The PMP intermediate then transfers its amino group to the ketone substrate (2-methylheptan-4-one), generating the chiral amine product (this compound) and regenerating the PLP cofactor for the next catalytic cycle. nih.gov
The choice of an (R)- or (S)-selective ω-transaminase allows for the production of either enantiomer of the final product. Significant research has gone into engineering ω-TAs to accept bulky substrates. For instance, mutating amino acid residues in the active site of a transaminase from Vibrio fluvialis (VfTA) enhanced its activity towards sterically demanding amines like 6-methylheptan-2-amine, an isomer of the target compound. nih.gov This demonstrates the feasibility of using engineered ω-TAs for the efficient synthesis of this compound.
The table below outlines a plausible biocatalytic approach to this compound.
| Enzyme Class | Substrate | Amine Donor | Product | Key Advantages |
| (R)-ω-Transaminase | 2-Methylheptan-4-one | L-Alanine | (R)-2-Methylheptan-4-amine | High enantioselectivity (>99% ee); mild, aqueous conditions; sustainable. mdpi.com |
| (S)-ω-Transaminase | 2-Methylheptan-4-one | Isopropylamine | (S)-2-Methylheptan-4-amine | Avoids racemization; generates a simple acetone byproduct. nih.gov |
Sustainable and Atom-Economical Protocols for this compound Production
The principles of green chemistry prioritize the development of synthetic routes that are both efficient and environmentally benign. rsc.org Key metrics include atom economy, reduction of waste, and the use of renewable resources and catalysts. rsc.org
Biocatalytic Reductive Amination: As discussed previously, the synthesis of this compound from 2-methylheptan-4-one using an ω-transaminase is an exemplary green process. scispace.com
Mild Conditions: The reaction proceeds in water at or near ambient temperature and pressure, significantly reducing energy consumption compared to many traditional chemical methods. scispace.com
Renewable Catalyst: Enzymes are biodegradable and derived from renewable sources.
Catalytic Hydrogenation: The transition metal-catalyzed reductive amination of 2-methylheptan-4-one with ammonia and hydrogen gas (H₂) is another highly atom-economical route. The only byproduct generated in this process is water, making it an exceptionally clean transformation. The main challenge lies in developing catalysts that are active and selective enough to be used at very low loadings, thereby minimizing metal waste.
Hydroamination: The direct hydroamination of an alkene with ammonia represents the most theoretically atom-economical route, as it involves the addition of the entire ammonia molecule across the double bond with no byproducts. acs.org While significant progress has been made, achieving high efficiency for this reaction with simple, unactivated alkenes and ammonia remains a frontier in catalysis research. acs.org The successful development of such a catalyst would provide the most sustainable pathway to this compound.
Flow Chemistry and Scalable Synthesis Considerations for this compound
For the industrial production of this compound, scalability and process safety are paramount. Continuous flow chemistry offers significant advantages over traditional batch processing for amine synthesis. thieme-connect.de
Enhanced Safety and Heat Transfer: Many amination reactions, particularly those involving highly reactive reagents or strongly exothermic steps, can be hazardous on a large scale in batch reactors. Flow reactors, with their high surface-area-to-volume ratios, allow for superior temperature control, rapidly dissipating heat and preventing thermal runaways. thieme-connect.de This is crucial for maintaining consistent reaction conditions and ensuring process safety.
Improved Mixing and Reaction Control: The small dimensions of flow reactors enable rapid and efficient mixing of reagents. This precise control over reaction parameters, such as residence time, temperature, and stoichiometry, often leads to higher yields, improved selectivity, and more consistent product quality compared to batch systems.
Scalability and Automation: Scaling up a flow process is typically achieved by "scaling out" (running multiple reactors in parallel) or by operating the system for a longer duration, rather than increasing the reactor volume. thieme-connect.de This avoids the redevelopment of processes that is often required when moving from a laboratory batch reactor to a large-scale industrial vessel. Furthermore, flow systems are readily automated, allowing for efficient process optimization using machine-learning algorithms and enabling continuous, on-demand production. whiterose.ac.uk A potential flow process for this compound could involve pumping a solution of 2-methylheptan-4-one and an amine source through a heated packed-bed reactor containing an immobilized catalyst (either an enzyme or a heterogeneous metal catalyst), followed by in-line purification.
The following table compares batch and flow approaches for a representative catalytic amination reaction.
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Poor; risk of localized hot spots. | Excellent; minimizes risk of thermal runaway. thieme-connect.de |
| Mass Transfer | Often limited by stirring efficiency. | Rapid and highly efficient mixing. |
| Safety | Higher risk due to large volumes of reactive materials. | Inherently safer due to small reactor volume at any given time. |
| Scalability | Requires process re-optimization for larger vessels. | Linear scalability by extending run time or parallelization. whiterose.ac.uk |
| Process Control | Less precise control over reaction time and temperature gradients. | Precise control over residence time, temperature, and pressure. |
| Productivity | Limited by batch cycle time. | Capable of continuous production for high throughput. |
Chemical Reactivity and Transformation Mechanisms of 2 Methylheptan 4 Amine
Nucleophilic Reactivity of the Amine Functionality in 2-Methylheptan-4-amine
The primary amine group in this compound is a key site of chemical reactivity, readily engaging in reactions with electrophilic species. latech.edu
The nucleophilic nitrogen atom of this compound can attack electrophilic acyl and sulfonyl compounds, leading to the formation of amides and sulfonamides, respectively. These reactions are fundamental in organic synthesis for protecting the amine group or for creating new molecular scaffolds.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride) to yield a stable N-substituted amide. The basicity of amines is a known characteristic that allows them to partake in acylation reactions. cymitquimica.com
Sulfonylation follows a similar mechanistic pathway, where the amine reacts with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. google.com The formation of sulfonamides from amines is a well-established transformation in organic chemistry. google.comsci-hub.se
Interactive Table: Acylation and Sulfonylation Reaction Parameters
| Reaction Type | Electrophile Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-Methylheptan-4-yl)acetamide | Anhydrous solvent (e.g., CH₂Cl₂), often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(2-Methylheptan-4-yl)-4-methylbenzenesulfonamide | Solvent (e.g., pyridine, CH₂Cl₂), base (e.g., pyridine, NaOH). |
The nitrogen atom of this compound can be functionalized through the introduction of alkyl or aryl substituents.
N-Alkylation is the process of adding an alkyl group to the amine. A classic method is the reaction with an alkyl halide. cymitquimica.com However, this direct alkylation often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to overalkylation. latech.edu More controlled methods, such as reductive amination, are often preferred. Reductive amination involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. researchgate.net
N-Arylation involves the formation of a nitrogen-aryl bond. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for this transformation. This method typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate. umich.edu Copper-catalyzed N-arylation of β-amino alcohols with iodoanilines has been shown to be an efficient method for creating N-aryl derivatives. nih.gov These reactions generally exhibit high functional group tolerance and provide good yields. acs.org
Oxidative and Reductive Transformations of this compound
The amine functionality can undergo both oxidation and reduction, leading to a variety of derivatives.
The reaction of this compound with aldehydes or ketones is a cornerstone of its reactivity, primarily leading to the formation of imines.
Enamines , in contrast, are typically formed from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org Because this compound is a primary amine, it will form an imine rather than a stable enamine upon reaction with a carbonyl compound. The mechanism for enamine formation differs in the final deprotonation step, where a proton is removed from an alpha-carbon instead of the nitrogen, which is not possible after the initial reaction with a primary amine. youtube.commasterorganicchemistry.com
Carbonyl condensation reactions provide a versatile route for derivatizing this compound. The fundamental reaction in this class is the formation of an imine, as detailed above. This condensation is a nucleophilic addition-elimination reaction where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon. latech.edu
The reaction conditions, such as pH, are crucial. The reaction is typically carried out under slightly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack without fully protonating the amine, which would render it non-nucleophilic. chemistrysteps.com The resulting imine, or Schiff base, is a valuable synthetic intermediate itself, capable of undergoing further transformations such as reduction to a secondary amine or reaction with nucleophiles.
Interactive Table: Carbonyl Condensation of this compound
| Carbonyl Compound | Product | Reaction Type | Key Features |
|---|---|---|---|
| Acetone (B3395972) (a ketone) | N-(2-Methylheptan-4-yl)propan-2-imine | Imine Formation | Reversible reaction, catalyzed by mild acid, loss of water. chemistrysteps.comyoutube.com |
| Benzaldehyde (an aldehyde) | (E)-N-Benzylidene-2-methylheptan-4-amine | Imine Formation (Schiff Base) | Forms a C=N double bond, crucial for subsequent reductive amination. researchgate.net |
Stereochemical Control in this compound Transformations
The carbon atom at position 4 in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-2-methylheptan-4-amine and (S)-2-methylheptan-4-amine. This chirality is a critical consideration in its chemical transformations.
Controlling the stereochemical outcome of reactions is a central goal in modern organic synthesis. uomustansiriyah.edu.iq The synthesis of specific stereoisomers of amine derivatives can be achieved through several strategies. One approach is to use a chiral starting material, such as a single enantiomer of this compound, where its inherent stereochemistry can influence the formation of new stereocenters in the product.
Another powerful strategy is asymmetric synthesis. For example, the synthesis of specific stereoisomers of related compounds like 4-methylheptan-3-ol has been achieved with high stereoselectivity using enzymatic reductions. mdpi.comresearchgate.net Similarly, the asymmetric reduction of an imine derived from 2-methylheptan-4-one could provide a route to enantiomerically enriched this compound. researchgate.net The diastereoselectivities of aldol (B89426) reactions, for instance, are highly dependent on the relative configuration and protecting groups of the chiral reactants. acs.org The choice of reagents, catalysts, and reaction conditions plays a pivotal role in controlling which stereoisomer is formed preferentially. uomustansiriyah.edu.iq
Diastereoselective Reactions Influenced by Chiral Aliphatic Amine Stereocenters
The inherent chirality in amines like this compound can be exploited to direct the stereochemical outcome of reactions, a process known as asymmetric induction. When the chiral amine is used as a reactant or a chiral auxiliary, its stereocenters can influence the formation of new stereocenters, leading to a preference for one diastereomer over another.
A key strategy involves the reductive amination of prochiral ketones. For instance, the reaction of a ketone with a chiral primary amine (acting as a chiral auxiliary) forms a chiral imine intermediate. Subsequent reduction of this imine is influenced by the stereocenter of the auxiliary, leading to the formation of a diastereomerically enriched secondary amine. One study detailed a method for the reductive amination of various ketones using chiral auxiliaries, achieving good-to-excellent yields and diastereoselectivity. researchgate.net While this study focused on other amines, the principles are directly applicable. For example, reacting 2-methylheptan-3-one (an isomer of the precursor ketone for this compound) with a chiral auxiliary like (S)-α-methylbenzylamine in the presence of Ti(Oi-Pr)₄ and a reducing agent like Raney Nickel yielded the corresponding secondary amine with diastereomeric preference. researchgate.net
Another example is the stereospecific isomerization of α-chiral allylic amines. A base catalyst can promote the isomerization of an allylic amine to a chiral enamine or imine intermediate. Subsequent diastereoselective reduction of this intermediate can yield α,γ-chiral amines with high diastereoselectivity, demonstrating the effective transfer of chirality from the initial stereocenter. acs.org
Enantioselective Catalysis Employing Chiral Aliphatic Amine-Derived Ligands
Chiral aliphatic primary amines are valuable precursors for the synthesis of more complex chiral ligands used in transition-metal-catalyzed enantioselective reactions. nih.govacs.org These ligands coordinate to a metal center (e.g., rhodium, iridium, palladium), creating a chiral catalytic environment that can produce a significant enantiomeric excess (ee) of one product enantiomer from a prochiral substrate.
The development of modular chiral ligands allows their properties to be fine-tuned for specific transformations. acs.org For example, chiral aminomethyl oxazoline (B21484) ligands can be used in palladium-catalyzed enantioselective γ-C(sp³)–H cross-coupling of alkyl amines. These reactions can proceed with high yields and excellent enantioselectivities (e.g., up to 99% ee), providing access to a wide range of valuable chiral amine products. nih.gov
The general approach involves several steps:
Synthesis of the Ligand : The chiral primary amine is chemically modified to incorporate a coordinating group (e.g., a phosphine, oxazoline, or diamine moiety).
Formation of the Catalyst : The resulting chiral ligand is mixed with a metal precursor (e.g., [Rh(cod)₂]BF₄, Pd(OAc)₂, [Ir(cod)Cl]₂) to form the active chiral catalyst in situ or as an isolated complex.
Asymmetric Reaction : The catalyst is used in a reaction, such as hydrogenation, allylic alkylation, or C-H activation, to stereoselectively form the desired product.
The table below illustrates the performance of various catalytic systems using ligands derived from chiral amines in different asymmetric reactions.
| Catalyst System (Metal + Ligand Type) | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pd(II) + Chiral Aminomethyl Oxazoline | γ-C(sp³)–H Arylation | Alkyl Amines | up to 99% | nih.gov |
| Ir(III) + Chiral Diamine/Phosphoric Acid | Asymmetric Transfer Hydrogenation | Aryl Ketones | up to 98% | acs.org |
| Ni(0) + Chiral Diamine | Hydroalkylation of Enecarbamates | Alkyl Iodides | up to 99% | bohrium.com |
| Rh(I) + Chiral Diene | Asymmetric Allylic Amination | Allylic Imidates | up to 99% | wayne.edu |
Mechanistic Investigations of Reactions Involving Chiral Aliphatic Amines
Understanding the mechanism of these reactions is critical for optimizing catalysts and improving selectivity. uit.no Mechanistic studies often involve a combination of kinetic experiments, deuterium (B1214612) labeling, and computational modeling (e.g., Density Functional Theory, DFT).
For nickel-catalyzed reductive alkylation of enamines, mechanistic studies including radical clock and deuterium-labeling experiments have been performed. chemrxiv.org These investigations help to confirm the proposed catalytic cycle, which typically involves the regio- and stereoselective hydrometallation of the enamine to generate an enantioenriched alkylnickel intermediate, followed by the C-C bond-forming step with an electrophile. chemrxiv.org Similarly, kinetic studies of SNAr reactions involving amine nucleophiles have shown that a second amine molecule can act as a catalyst, and the reaction rates are highly dependent on the amine's basicity and the nature of the leaving group. acs.org
Advanced Analytical Methodologies for 2 Methylheptan 4 Amine Research
Spectroscopic Techniques for Structural Elucidation of 2-Methylheptan-4-amine and its Derivatives
Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights into its atomic connectivity and functional group arrangement.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their proximity to the electron-withdrawing amine group. The protons on the carbon adjacent to the nitrogen (C4) are expected to be deshielded and thus appear at a downfield chemical shift, typically in the range of 2.5-3.0 ppm. The N-H protons of the primary amine group usually appear as a broad signal over a wide chemical shift range, and its position can be confirmed by D₂O exchange, which causes the signal to disappear. openstax.org The other protons in the alkyl chain will resonate at higher fields (further upfield), with their chemical shifts and splitting patterns determined by their respective neighboring protons.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atom bonded to the nitrogen (C4) will be deshielded and is expected to resonate at a downfield chemical shift, typically in the 30-50 ppm range. The other carbon atoms of the heptyl chain will have chemical shifts characteristic of aliphatic hydrocarbons. The specific chemical shifts can be predicted using computational methods or by comparison with structurally similar amines. nih.govarxiv.org
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on established principles of NMR spectroscopy. ubc.capearson.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways upon ionization. For aliphatic amines, the molecular ion peak (M+) may be weak or even absent in electron ionization (EI) mass spectra. whitman.edu A key characteristic of compounds containing an odd number of nitrogen atoms is that they will have an odd molecular weight, a principle known as the nitrogen rule. jove.com
The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation and an alkyl radical. The largest alkyl group is preferentially lost. miamioh.edu
For this compound, two primary α-cleavage pathways are possible, leading to the formation of two major fragment ions.
Pathway A: Cleavage of the C3-C4 bond, with the loss of a propyl radical, would result in an iminium ion with a mass-to-charge ratio (m/z) of 86.
Pathway B: Cleavage of the C4-C5 bond, with the loss of an isobutyl radical, would lead to an iminium ion with an m/z of 72.
The relative abundance of these fragment ions provides valuable information for the structural confirmation of this compound. The base peak in the mass spectrum is often the result of the most stable iminium ion formed.
Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. For this compound, these techniques are particularly useful for identifying the presence of the primary amine functional group.
In the IR spectrum of this compound, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com These correspond to the asymmetric and symmetric stretching modes. orgchemboulder.com The N-H bending vibration (scissoring) typically gives rise to a medium to strong absorption band between 1580 and 1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed in the 665-910 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is generally found in the 1020-1250 cm⁻¹ range. libretexts.org
Raman spectroscopy also provides information about the vibrational modes of the molecule. While N-H stretching bands are generally weak in Raman spectra, the C-H and C-C stretching and bending vibrations of the alkyl backbone will be prominent.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
Chromatographic Separation and Characterization Methods for this compound
Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures, as well as for the resolution of its stereoisomers.
Gas chromatography (GC) is a widely used technique for assessing the purity of volatile compounds like this compound and for separating its structural isomers. However, the analysis of primary amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor resolution on standard nonpolar or moderately polar capillary columns. researchgate.net
To overcome these issues, method development often involves the use of specialized columns with basic deactivation to minimize interactions with acidic silanol (B1196071) groups on the column surface. Alternatively, derivatization of the amine group with a suitable reagent, such as trifluoroacetic anhydride, can be employed to reduce its polarity and improve its chromatographic behavior. nih.gov The choice of the stationary phase is critical for the successful separation of isomers.
A flame ionization detector (FID) is commonly used for the detection of this compound in GC due to its high sensitivity to hydrocarbons. For structural confirmation, GC can be coupled with mass spectrometry (GC-MS).
This compound is a chiral molecule, existing as a pair of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for the separation and quantification of these enantiomers. mdpi.com
The selection of the appropriate CSP is crucial for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including primary amines. yakhak.org Cyclofructan-based CSPs have also demonstrated high success rates in separating primary amines. nih.gov
The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a significant role in the separation. wiley.com For polysaccharide-based CSPs, normal-phase conditions (e.g., hexane/alcohol mixtures) are often employed. The addition of a small amount of a basic modifier, such as diethylamine (B46881) or butylamine, can improve peak shape and resolution. For cyclofructan-based CSPs, polar organic or reversed-phase modes may be more suitable. chromatographyonline.com
The resolution of the enantiomers is typically monitored using a UV detector. The development of a robust chiral HPLC method is essential for determining the enantiomeric excess (ee) of this compound in asymmetric synthesis or for studying the stereoselective properties of the individual enantiomers.
X-ray Crystallography of this compound Salts and Crystalline Derivatives
There are currently no publicly available research articles or crystallographic data in established databases detailing the single-crystal X-ray diffraction analysis of this compound salts or its crystalline derivatives. To perform X-ray crystallography, the target compound must be in a highly ordered, crystalline form. The process involves diffracting X-rays off the crystal lattice to determine the precise arrangement of atoms in three-dimensional space. This analysis provides definitive information on bond lengths, bond angles, and stereochemistry.
For a compound like this compound, this would typically involve the formation of a salt with a suitable acid (e.g., hydrochloride, hydrobromide) to induce crystallization. However, no such studies have been published, and therefore, no data on its crystal system, space group, or unit cell dimensions are available.
Hyphenated Analytical Techniques Applied to this compound Research
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the identification and quantification of chemical compounds in complex mixtures. asdlib.orgchemijournal.comajrconline.orgnih.gov Common examples include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govsaspublishers.com
Despite the utility of these methods, a thorough search of scientific databases reveals no specific published research detailing the application of hyphenated techniques to the analysis of this compound. While GC-MS is a standard method for the analysis of volatile amines, and LC-MS is broadly used for less volatile compounds, no studies have presented specific retention times, mass spectra, or fragmentation patterns for this particular compound. asdlib.org
Consequently, there are no detailed research findings or data tables available to report on the analytical characterization of this compound using these advanced methodologies. The computed properties of the molecule are available in databases such as PubChem, but experimental data from dedicated analytical studies are absent from the scientific literature. nih.gov
Theoretical and Computational Studies of 2 Methylheptan 4 Amine
Quantum Chemical Calculations of Electronic Structure and Conformations of 2-Methylheptan-4-amine
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. lsu.edunorthwestern.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. lsu.edunorthwestern.edu
For this compound, these calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting how the molecule interacts with other chemical species. Key electronic properties that can be calculated include the dipole moment, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability.
Due to the flexibility of its alkyl chain, this compound can exist in numerous spatial arrangements, known as conformations. Conformational analysis, typically performed using methods like DFT, systematically explores these different arrangements to identify the most stable (lowest energy) conformers. researchgate.net The results of such a study would provide the relative energies of different staggered and eclipsed conformations arising from rotation around the various carbon-carbon single bonds. This information is vital as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
Below is a hypothetical data table illustrating the kind of results expected from a DFT conformational analysis of this compound, based on common findings for similar small amines. nih.govrsc.org
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C3-C4-N-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 60° (gauche) | 0.00 | 45.2 |
| B | 180° (anti) | 0.25 | 30.1 |
| C | -60° (gauche) | 0.00 | 45.2 |
| D | 120° (eclipsed) | 3.50 | 0.1 |
| E | 0° (eclipsed) | 4.00 | <0.1 |
Note: This data is illustrative and based on typical energy differences for alkylamine conformers.
Molecular Dynamics Simulations of Intermolecular Interactions Involving this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior in different environments, such as in solution. nih.govnih.gov
An MD simulation of this compound in an aqueous solution would reveal how the amine molecule interacts with surrounding water molecules. The primary intermolecular interactions would be hydrogen bonds between the amine's nitrogen atom and the hydrogen atoms of water, as well as between the amine's hydrogen atoms and the oxygen atoms of water. The simulation would also capture the hydrophobic interactions between the alkyl chain of this compound and water.
From these simulations, various properties can be calculated, including radial distribution functions, which describe the probability of finding a water molecule at a certain distance from the amine group. nih.gov It is also possible to determine the average number and lifetime of hydrogen bonds, providing a quantitative measure of the strength of the solute-solvent interactions. nih.gov This information is critical for understanding the solubility and transport properties of the molecule.
Table 2: Illustrative Intermolecular Interaction Energies for this compound in Water
| Interaction Type | Atom Pair | Average Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | N···H-O (water) | 2.9 | -4.5 |
| Hydrogen Bond | N-H···O (water) | 3.1 | -3.8 |
| van der Waals | C (alkyl)···O (water) | 3.5 | -0.5 |
Note: The presented data is a hypothetical representation based on MD simulations of similar alkylamines in aqueous solution.
Prediction of Reactivity, Reaction Pathways, and Transition States for this compound
Computational methods can predict the chemical reactivity of a molecule and explore potential reaction pathways. Reactivity descriptors derived from DFT, such as the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, can identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net For this compound, the lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack.
Furthermore, computational chemistry can be used to model entire reaction mechanisms. nih.gov By calculating the energies of reactants, products, and any intermediates and transition states, a potential energy surface for a given reaction can be constructed. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. rsc.org This approach can be used to study various reactions involving this compound, such as its reaction with acids or its potential for oxidation. nih.govacs.org
Table 3: Conceptual Reactivity Descriptors for this compound
| Descriptor | Predicted Value/Site | Implication |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | 2.1 eV | Indicates susceptibility to nucleophilic attack. |
| Most Negative Electrostatic Potential | Nitrogen Atom | Most likely site for protonation. |
| Fukui Function (f-) | High value on N | Nitrogen is the most probable site for electrophilic attack. |
Note: The values in this table are illustrative and represent typical ranges for simple alkylamines.
In Silico Design and Virtual Screening of Novel this compound Derivatives
In silico methods are widely used in the design and discovery of new molecules with desired properties, a process often referred to as virtual screening. researchgate.netnih.gov Starting with the structure of this compound, a virtual library of derivatives can be created by computationally adding various functional groups to the parent molecule.
This library of virtual compounds can then be screened against a specific biological target, such as a protein receptor, using molecular docking simulations. mdpi.com These simulations predict the preferred binding orientation of each derivative within the target's active site and estimate the binding affinity. nih.gov Derivatives with high predicted binding affinities can then be prioritized for synthesis and experimental testing, significantly accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models correlate the structural or physicochemical properties of the derivatives with their biological activity, providing insights into the key molecular features required for a desired effect. nih.gov
Table 4: A Hypothetical Workflow for Virtual Screening of this compound Derivatives
| Step | Description | Computational Tools | Desired Outcome |
|---|---|---|---|
| 1. Library Generation | Create a virtual library of derivatives by modifying the this compound scaffold. | Chemical drawing software, library enumeration tools. | A diverse set of virtual compounds. |
| 2. Molecular Docking | Dock the virtual library against a target protein to predict binding modes and affinities. | AutoDock, Glide, GOLD. | A ranked list of derivatives based on predicted binding scores. |
| 3. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the top-ranked derivatives. | QikProp, SwissADME. | Derivatives with favorable pharmacokinetic profiles. |
| 4. Hit Selection | Select the most promising candidates for synthesis and experimental validation. | Visual inspection, data analysis. | A small set of high-potential lead compounds. |
Synthesis and Characterization of Derivatives and Analogs of 2 Methylheptan 4 Amine
Amide and Carbamate Derivatives of 2-Methylheptan-4-amine
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of amide and carbamate derivatives. These reactions typically involve the nucleophilic attack of the amine on an electrophilic carbonyl carbon.
Amide Synthesis:
Amide derivatives of this compound are generally synthesized by reacting the amine with carboxylic acid derivatives such as acid chlorides, acid anhydrides, or esters. libretexts.orgyoutube.com Direct condensation with a carboxylic acid is also possible but often requires high temperatures or the use of coupling agents to activate the carboxylic acid. libretexts.org The use of acid chlorides is a common and efficient method, proceeding readily at room temperature. youtube.com
A general reaction for the synthesis of an amide derivative from this compound and an acid chloride is depicted below:
Reaction: this compound + Acyl Chloride → N-(2-Methylheptan-4-yl)amide + HCl
Recent advancements in amide synthesis include metal-free conditions and the use of formamides as an amino source, which could be adapted for the synthesis of specific amides of this compound. nih.gov Furthermore, methods utilizing esters and alkali metal amidoboranes offer a rapid and chemoselective route to amides at room temperature. nih.gov
Carbamate Synthesis:
Carbamate derivatives can be prepared by reacting this compound with chloroformates, by a three-component coupling with carbon dioxide and an alkyl halide, or by reaction with an isocyanate generated in situ via a Curtius rearrangement. organic-chemistry.orgnih.govwikipedia.org The reaction with chloroformates is a straightforward method for introducing a variety of alkoxycarbonyl groups. wikipedia.org
A versatile, one-pot synthesis of carbamates involves the reaction of an amine with carbonylimidazolide in water, which is an efficient and environmentally friendly approach. organic-chemistry.org Another method involves the use of S,S-dimethyl dithiocarbonate as a phosgene substitute for the carbonylation of amines. nih.gov
| Derivative Type | Reactants | Key Reagents/Conditions | General Product |
|---|---|---|---|
| Amide | This compound, Acyl Chloride | Base (e.g., triethylamine), Dichloromethane | N-(2-Methylheptan-4-yl)amide |
| Amide | This compound, Carboxylic Acid | Coupling agent (e.g., DCC, EDC) | N-(2-Methylheptan-4-yl)amide |
| Carbamate | This compound, Chloroformate | Base (e.g., pyridine) | Alkyl (2-methylheptan-4-yl)carbamate |
| Carbamate | This compound, CO2, Alkyl Halide | Cesium carbonate, TBAI | Alkyl (2-methylheptan-4-yl)carbamate |
Urea, Thiourea, and Sulfonamide Derivatives Derived from this compound
Urea and Thiourea Derivatives:
Substituted ureas are commonly synthesized by the reaction of an amine with an isocyanate. nih.gov For this compound, this would involve reaction with a suitable isocyanate to yield an N,N'-disubstituted urea. A two-step synthesis of monosubstituted ureas involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis. bioorganic-chemistry.com The direct synthesis of ureas from amines and carbon dioxide is a greener alternative, though it may require catalysts. researchgate.net Ruthenium pincer complexes have been shown to catalyze the synthesis of ureas directly from methanol (B129727) and an amine. organic-chemistry.orgnih.gov
Thiourea derivatives are synthesized by analogous methods to ureas, often using isothiocyanates as the starting material. organic-chemistry.org A simple condensation between an amine and carbon disulfide in an aqueous medium can efficiently produce symmetrical and unsymmetrical thioureas. organic-chemistry.org Continuous-flow synthesis has also been developed for the multicomponent reaction of isocyanides, amines, and sulfur to produce thioureas. nih.gov
Sulfonamide Derivatives:
Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov This method is directly applicable to this compound to produce a range of N-(2-methylheptan-4-yl)sulfonamides. Recent methods have focused on avoiding the use of unstable sulfonyl chlorides, for instance, by using pentafluorophenyl (PFP) sulfonate esters. ucl.ac.uk A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has also been developed, which proceeds via a decarboxylative halosulfonylation. nih.gov
| Derivative Type | Reactants | Key Reagents/Conditions | General Product |
|---|---|---|---|
| Urea | This compound, Isocyanate | Aprotic solvent | N-Alkyl-N'-(2-methylheptan-4-yl)urea |
| Thiourea | This compound, Isothiocyanate | Aprotic solvent | N-Alkyl-N'-(2-methylheptan-4-yl)thiourea |
| Sulfonamide | This compound, Sulfonyl Chloride | Base (e.g., pyridine) | N-(2-Methylheptan-4-yl)sulfonamide |
Salt Forms and Coordination Complexes of this compound
As a primary amine, this compound is basic and readily forms salts with a variety of inorganic and organic acids. These salts are often crystalline solids with higher melting points and greater water solubility than the free base. The formation of a salt can be achieved by reacting the amine with a stoichiometric amount of the desired acid in a suitable solvent.
The nitrogen atom of this compound possesses a lone pair of electrons, enabling it to act as a ligand in the formation of coordination complexes with metal ions. The synthesis of such complexes would typically involve mixing the amine with a metal salt in an appropriate solvent, leading to the formation of the coordination complex. The geometry and stability of these complexes would depend on the metal ion, the stoichiometry of the reaction, and the reaction conditions.
Stereoisomeric and Chiral Derivatization Strategies for this compound
This compound possesses a stereocenter at the C4 position, and therefore exists as a pair of enantiomers, (R)-2-methylheptan-4-amine and (S)-2-methylheptan-4-amine. The synthesis and separation of these stereoisomers are crucial for stereospecific applications.
Stereoselective Synthesis:
Stereoselective synthetic routes to chiral amines often involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. While specific stereoselective syntheses for this compound are not widely reported, methods developed for structurally similar chiral amines could be adapted. For the related compound 4-methylheptan-3-ol, all four possible stereoisomers have been prepared from 4-methylhept-4-en-3-one using a one-pot procedure with sequential enzymatic reductions. nih.gov A similar biocatalytic approach could potentially be developed for the asymmetric amination of a suitable ketone precursor to yield enantiomerically enriched this compound.
Chiral Derivatization:
Chiral derivatization involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the separated enantiomers of the amine. Tartaric acid is a common resolving agent for chiral amines. rsc.org
The derivatization of this compound with a chiral reagent can also be used for the determination of its enantiomeric purity by analytical techniques such as NMR spectroscopy or chiral chromatography.
| Strategy | Description | Example Reagents/Methods |
|---|---|---|
| Stereoselective Synthesis | Synthesis of a single enantiomer or a mixture enriched in one enantiomer. | Asymmetric catalysis, enzymatic resolution of a precursor. |
| Chiral Resolution | Separation of enantiomers through the formation of diastereomeric salts. | (+)-Tartaric acid, (-)-Mandelic acid. |
| Chiral Derivatization for Analysis | Formation of diastereomers to determine enantiomeric excess. | Mosher's acid chloride, chiral isocyanates. |
Applications of 2 Methylheptan 4 Amine in Chemical Synthesis and Materials Science
2-Methylheptan-4-amine as a Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired stereochemistry. wikipedia.orgsigmaaldrich.com The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences subsequent reactions, allowing for stereocontrol. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
While a variety of chiral amines and their derivatives are employed as auxiliaries, specific, documented applications of this compound in this capacity are not readily found in current scientific literature. The principles below describe how a chiral amine of its class could theoretically be employed.
Diastereoselective induction is the preferential formation of one diastereomer over others. Chiral auxiliaries function by converting a prochiral substrate into a chiral molecule, which then reacts to form diastereomeric transition states. The energy difference between these transition states dictates the ratio of the resulting diastereomers. For an amine like this compound to be effective, it would first need to be resolved into its pure (R) or (S) enantiomers.
This enantiomerically pure amine could then be reacted with a prochiral carboxylic acid derivative (like an acyl chloride or anhydride) to form a chiral amide. The steric bulk of the auxiliary's isobutyl and propyl groups would then direct the approach of reagents, for example, in an enolate alkylation reaction. The enolate formed from the amide would have a preferred conformation, leading to one face being sterically hindered, thus favoring the electrophile's approach from the less hindered face. This results in the formation of one diastereomer in excess.
Table 1: Representative Diastereoselective Alkylation Using a Generic Chiral Amine Auxiliary
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | >95:5 |
| 2 | Methyl iodide | 90:10 |
| 3 | Ethyl iodide | 92:8 |
| 4 | Isopropyl iodide | 85:15 |
| Note: This table is illustrative of typical results for established chiral auxiliaries. Specific data for this compound is not available in published research. |
In enantioselective catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. chemrxiv.orgnih.gov Chiral primary amines are valuable starting materials for the synthesis of more complex chiral ligands, which can then be coordinated to a metal center to form an asymmetric catalyst.
A primary amine such as this compound could be derivatized to form various types of ligands. For instance, it could undergo condensation with a chiral aldehyde to form a Schiff base ligand or be used in the synthesis of chiral phosphine-amine ligands. These ligands, when complexed with transition metals like copper, rhodium, or palladium, create a chiral environment around the metal. This chiral catalytic complex can then accelerate a reaction, such as a reduction, oxidation, or carbon-carbon bond formation, while selectively producing one enantiomer of the product. nih.gov However, the synthesis and application of ligands specifically derived from this compound for enantioselective catalysis have not been reported in the literature.
This compound as a Versatile Building Block for Complex Molecule Synthesis
Chemical building blocks are relatively simple molecules that serve as starting materials or intermediates for the construction of more complex molecular architectures. mdpi.comenamine.net Chiral amines are particularly valuable as building blocks in medicinal chemistry and natural product synthesis because the amine functional group is readily modified and is a key component of many biologically active molecules. nih.govnih.govnottingham.ac.uk
The this compound structure, featuring a chiral center and a reactive primary amine group, presents a useful scaffold for synthetic chemists. The primary amine can act as a nucleophile in a wide range of reactions, including:
Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.
Reductive amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
N-Alkylation: Reacting with alkyl halides to introduce new substituents on the nitrogen atom.
Through these transformations, the entire this compound fragment can be incorporated into a larger target molecule, imparting its specific steric and electronic properties. While the compound is commercially available, specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are not prominent in published studies.
Primary amines are important functional groups in polymer science. They can be used as monomers in step-growth polymerization to form polymers like polyamides or polyimines. Alternatively, they can be used as initiators or chain-transfer agents in certain types of polymerization.
An amine like this compound could potentially be used to modify the surface of materials. For example, it could be grafted onto the surface of a polymer or an inorganic substrate like silica, introducing amino groups that can alter surface properties (e.g., hydrophilicity, charge) or serve as anchor points for the attachment of other molecules. Despite these potential applications, there is no specific research detailing the use of this compound in polymer chemistry or for the design of functional materials.
Role of this compound in Agrochemical Research (e.g., pheromone-related precursors)
Many insect pheromones are chiral molecules, where often only one specific stereoisomer is biologically active. The synthesis of enantiomerically pure pheromones is a key goal in the development of environmentally benign pest management strategies.
While there is no direct evidence of this compound being a pheromone or a direct precursor, structurally related compounds are known to have pheromonal activity. For instance, 4-methylheptan-3-ol is an aggregation pheromone for the elm bark beetle, Scolytus scolytus. nih.gov Furthermore, the corresponding ketone, 2-methylheptan-4-one , is also recognized as a semiochemical. nih.govpherobase.com
Table 2: Structurally Related Compounds with Pheromonal Activity
| Compound Name | Chemical Class | Role/Activity |
| 4-Methylheptan-3-ol nih.gov | Secondary Alcohol | Aggregation Pheromone |
| 2-Methylheptan-4-one nih.gov | Ketone | Semiochemical |
Given the structural similarity, it is conceivable that this compound could be investigated as a synthetic precursor to these or other related agrochemicals. The amine could be converted to the corresponding alcohol (4-methylheptan-3-ol) via diazotization followed by hydrolysis, or potentially oxidized to the ketone. However, such a synthetic route or biological activity for this compound itself is not currently documented in agrochemical research literature.
Advanced Sensing and Detection Systems Incorporating this compound Structures
The detection of volatile organic compounds (VOCs), particularly aliphatic amines, is crucial in fields such as environmental monitoring, food safety, and medical diagnostics. uv.esrsc.org Aliphatic amines are often indicators of food spoilage, and their detection is vital for quality control. While direct research on the use of this compound in sensing systems is not widely documented, its properties as a chiral aliphatic amine make it a relevant subject for the development of advanced, selective sensors. The focus of such sensors would likely be on distinguishing between different amines and, significantly, between the stereoisomers of chiral amines.
The amine group in this compound can interact with various sensing materials through mechanisms such as Lewis acid-base interactions, hydrogen bonding, and proton transfer. aip.org These interactions can induce measurable changes in the optical or electronic properties of the sensing material, forming the basis for detection. Several sensing technologies have shown promise for the detection of aliphatic amines and could theoretically be adapted for this compound.
Chemoresistive Sensors: These sensors operate based on the change in electrical resistance of a sensing material upon exposure to an analyte. acs.org Materials like metal oxides, conducting polymers, and metal-organic frameworks (MOFs) are commonly used. aip.orgacs.org For the detection of this compound, a chemoresistive sensor would rely on the adsorption of the amine onto the sensor surface, leading to a change in the material's conductivity. The selectivity of such a sensor could be tuned by modifying the sensing material to have a higher affinity for primary amines or for the specific size and shape of the this compound molecule.
Optical Sensors: Optical sensing methods, including fluorescence and colorimetry, offer high sensitivity and the potential for visual detection. mdpi.comrsc.org A common approach involves the use of a chiral fluorescent probe that exhibits a change in its emission spectrum upon interacting with a chiral analyte. mdpi.comnih.gov For this compound, a chiral sensor could be designed to produce a specific optical response for one enantiomer (R or S) over the other, enabling enantioselective detection. This is particularly important in pharmaceutical and biological applications where the chirality of a molecule is critical to its function.
Quartz Crystal Microbalance (QCM) Sensors: QCM sensors are mass-sensitive devices that can detect the adsorption of molecules onto a surface. nanoscience.comwikipedia.org The sensor consists of a quartz crystal that oscillates at a specific frequency. When an analyte adsorbs onto the crystal's surface, the oscillation frequency changes, and this change is proportional to the mass of the adsorbed substance. researchgate.netresearchgate.net A QCM sensor for this compound would be coated with a material that has a high affinity for this amine. The selectivity of the sensor would be determined by the nature of this coating. For instance, a chiral polymer coating could be used to achieve enantioselective detection.
The table below summarizes the performance of various sensing technologies for the detection of analogous aliphatic amines, providing a benchmark for the potential development of sensors for this compound.
| Sensor Type | Sensing Material | Target Analyte(s) | Limit of Detection (LOD) | Response Time | Key Findings & Reference |
| Chemoresistive | Zinc(II) Schiff-base complex | Volatile amines | Not specified | ~ seconds | Demonstrates reversible resistance changes upon amine exposure. aip.org |
| Optical (Fluorescence) | H8-BINOL derivative | D- and L-phenylalanine | Not specified | ~ minutes | High enantioselective recognition of chiral amino acids. nih.gov |
| Quartz Crystal Microbalance (QCM) | Polymerized castor oil | Aliphatic amines | ~ ppm range | ~ minutes | Sensor response is dependent on the molecular weight and structure of the amine. researchgate.net |
| Colorimetric | Silicon matrix embedded sensor | Aliphatic amines | up to 3 mg/m³ | Not specified | Passive sensor for in-situ detection of amines in air. uv.es |
The development of advanced sensing systems for this compound would likely focus on achieving high selectivity, particularly for its stereoisomers. This could be accomplished by designing sensing materials with chiral recognition sites that preferentially interact with one enantiomer. Such sensors would have significant applications in asymmetric synthesis, quality control of chiral pharmaceuticals, and biological studies where the specific stereoisomer of a molecule is of interest.
Future Research Directions and Emerging Perspectives in 2 Methylheptan 4 Amine Chemistry
Development of Novel and Efficient Synthetic Routes for 2-Methylheptan-4-amine
While classical methods for synthesizing aliphatic amines exist, future research must focus on developing more efficient, stereoselective, and sustainable routes to this compound. Current literature indicates its preparation can be achieved via reductive amination of a ketone precursor such as 2-methylhexan-3-one. patsnap.com However, there is significant scope for improvement and innovation.
Advanced synthetic strategies that warrant investigation include:
Asymmetric Reductive Amination: This technique is a powerful tool for creating chiral amines from prochiral ketones. thieme-connect.com Future work should explore the asymmetric reductive amination of 2-methylheptan-4-one using various chiral catalysts (e.g., those based on iridium, rhodium, or ruthenium) and chiral auxiliaries. The goal would be to achieve high enantiomeric excess (ee) of either the (R) or (S) enantiomer, which is critical for applications in pharmaceuticals and materials science.
Transition-Metal-Catalyzed Hydroamination: Direct addition of an amine N-H bond across a double bond is a highly atom-economical method. acs.org Research could target the intramolecular or intermolecular hydroamination of suitable alkene precursors. For instance, developing a catalyst system for the anti-Markovnikov hydroamination of an alkene like 2-methylhept-3-ene (B14007788) could provide a direct and efficient pathway to the target molecule. acs.org
Biocatalytic Synthesis: The use of enzymes, such as transaminases, offers a green and highly selective alternative to traditional chemical methods. A potential route involves the use of a transaminase enzyme to convert 2-methylheptan-4-one into this compound with high stereopurity. This approach aligns with the growing demand for sustainable chemical manufacturing.
A comparative overview of potential modern synthetic routes is presented below.
| Synthetic Strategy | Key Precursor(s) | Core Reagents/Catalysts | Potential Advantages |
| Asymmetric Reductive Amination | 2-Methylheptan-4-one | H₂, Chiral metal catalysts (Ir, Rh, Ru), Chiral auxiliary | High stereoselectivity, direct access to enantiopure forms. thieme-connect.com |
| Catalytic Hydroamination | 2-Methylhept-3-ene or similar alkene | Ammonia (B1221849), Transition-metal catalysts (e.g., Ru, Rh) | High atom economy, potentially fewer reaction steps. acs.org |
| Biocatalytic Amination | 2-Methylheptan-4-one | Transaminase enzymes, Amine donor (e.g., isopropylamine) | High selectivity, mild reaction conditions, environmentally benign. |
Exploration of Untapped Reactivity Profiles and Chemical Transformations of this compound
The chemical reactivity of this compound remains largely underexplored. As a primary aliphatic amine, it is expected to undergo a variety of classical amine reactions, but its specific steric and electronic properties may lead to unique outcomes. youtube.com Future research should systematically investigate its behavior in a range of chemical transformations.
Key areas for exploration include:
Complex Molecule Synthesis: The primary amine group serves as a versatile handle for constructing more complex molecular architectures. Its use in multicomponent reactions or cascade reactions could yield novel heterocyclic systems or other scaffolds of interest. For example, derivatives of this compound have been utilized in the synthesis of complex 4-aminoquinolines via a palladium-catalyzed Sonogashira/cyclization cascade. acs.org This demonstrates its potential as a building block in medicinal chemistry and materials science.
N-Functionalization Reactions: Systematic studies on N-alkylation, N-acylation, and N-arylation would establish a library of derivatives. These reactions are fundamental but crucial for tuning the compound's physical and chemical properties, such as solubility, basicity, and coordinating ability.
Condensation Reactions: The reaction of this compound with various carbonyl compounds (aldehydes and ketones) to form Schiff bases or imines is a foundational transformation that opens pathways to further synthetic elaborations, including the formation of new C-N bonds and heterocyclic structures.
The table below outlines potential avenues for reactivity studies.
| Reaction Type | Potential Reagents | Expected Product Class | Potential Applications |
| N-Acylation | Acid chlorides, Anhydrides | Amides | Stable derivatives, intermediates for further synthesis. |
| N-Alkylation (Reductive Amination) | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amines | Synthesis of analogues with modified properties. |
| Imine/Schiff Base Formation | Aldehydes, Ketones | Imines | Intermediates for reduction to secondary amines or cycloadditions. |
| Sonogashira/Cyclization Cascade | Bromoanilines, Alkynes, Isocyanides, Pd catalyst | 4-Aminoquinoline derivatives | Development of novel bioactive compounds. acs.org |
Integration of Advanced Computational Methods for Predictive Chemistry of this compound
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding experimental work and accelerating discovery. Applying these methods to this compound can offer profound insights into its behavior and potential applications.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound. researchgate.net This allows for the calculation of properties such as bond energies, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. Such information is invaluable for predicting the most likely sites for electrophilic or nucleophilic attack and understanding its reactivity in various chemical environments. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational landscape of the molecule and its derivatives. This is particularly important for understanding how it interacts with other molecules, such as biological receptors or solvent molecules, and for designing derivatives with specific three-dimensional shapes.
In Silico ADME Profiling: For applications in medicinal chemistry, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its derivatives. mdpi.com Predicting parameters like lipophilicity (e.g., LogP), aqueous solubility, and potential for cytochrome P450 inhibition can help prioritize which derivatives are most promising for further development. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular biological activity, QSAR models can be built to correlate structural features with activity. researchgate.net This predictive model can then guide the design of new, more potent compounds.
| Computational Method | Predicted Properties / Application | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction mechanisms, spectroscopic properties. | Rationalize observed reactivity and guide the design of new reactions. researchgate.net |
| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, binding modes to macromolecules. | Understand intermolecular forces and guide the design of molecules with specific binding properties. |
| ADME/Tox Prediction | Lipophilicity, solubility, metabolic stability, potential toxicity. | Early-stage filtering of compounds in drug discovery pipelines. mdpi.com |
| QSAR Modeling | Correlation of chemical structure with biological activity. | Guide the design of more active analogues and reduce the number of compounds needing synthesis. researchgate.net |
Sustainable and Circular Economy Approaches in the Lifecycle of this compound and its Derivatives
Integrating principles of green chemistry and the circular economy into the lifecycle of this compound is essential for modern chemical science. This involves minimizing environmental impact from synthesis to end-of-life.
Future research should prioritize:
Bio-based Feedstocks: Investigating synthetic routes that begin from renewable, bio-based starting materials instead of petroleum-based feedstocks. This could involve the fermentation of biomass to produce precursor ketones or alcohols, which are then converted to the target amine.
Green Solvents and Catalysts: The development of synthetic protocols that use environmentally benign solvents (e.g., water, supercritical CO₂, or bio-derived solvents) is crucial. Furthermore, replacing stoichiometric reagents with recyclable catalysts, including biocatalysts or heterogeneous metal catalysts, will significantly reduce waste generation. mt.com
Atom Economy and Waste Reduction: Focusing on synthetic pathways with high atom economy, such as addition reactions like hydroamination, minimizes the production of byproducts. acs.org Implementing Process Analytical Technology (PAT) can help optimize reaction conditions in real-time to maximize yield and reduce waste. mt.com
Design for Degradability and Recycling: For applications where derivatives of this compound might be released into the environment, designing them to be biodegradable is a key sustainability goal. In a circular economy context, research could explore designing polymers or materials incorporating this amine that can be chemically recycled back to their constituent monomers. The potential for using this compound in applications like CO₂-switchable hydrophilicity solvents could also contribute to greener extraction and separation processes. rsc.org
| Sustainable Approach | Specific Research Goal | Example Action |
| Green Synthesis | Reduce reliance on fossil fuels and hazardous reagents. | Develop a biocatalytic route from a bio-based ketone precursor. nih.gov |
| Waste Minimization | Improve reaction efficiency and reduce byproducts. | Optimize a catalytic hydroamination reaction that has 100% theoretical atom economy. |
| Circular Design | Enable recovery and reuse of materials. | Incorporate this compound into a recyclable polymer and develop a chemical recycling process. |
| Green Applications | Reduce the environmental footprint of industrial processes. | Investigate derivatives as components in amine-free, CO₂-switchable solvent systems for extractions. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
